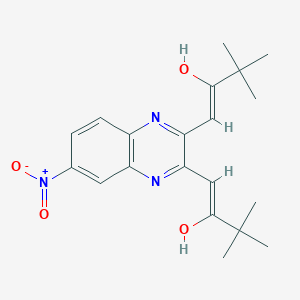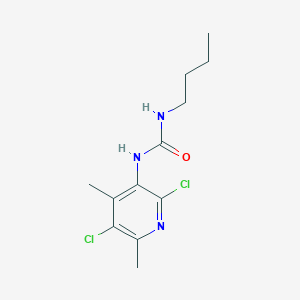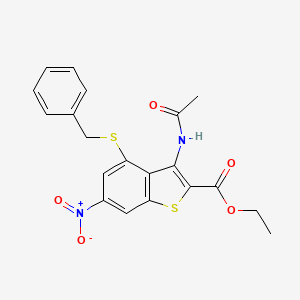
1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one)
Übersicht
Beschreibung
1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one), also known as NQDI-1, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in various diseases. This molecule is a potent inhibitor of the redox-sensitive transcription factor NF-κB, which plays a critical role in regulating inflammation, apoptosis, and immune responses.
Wirkmechanismus
1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) works by inhibiting the redox-sensitive transcription factor NF-κB, which plays a critical role in regulating inflammation, apoptosis, and immune responses. NF-κB is activated by various stimuli, including pro-inflammatory cytokines, bacterial and viral products, and oxidative stress. Once activated, NF-κB translocates to the nucleus and activates the expression of genes involved in inflammation, cell survival, and immune responses. 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) inhibits the activation of NF-κB by blocking the interaction between the NF-κB essential modulator (NEMO) and the inhibitor of κB kinase (IKK), which is required for the activation of NF-κB.
Biochemical and physiological effects:
1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro studies have demonstrated that 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) can inhibit the activation of NF-κB and reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) can reduce inflammation in animal models of rheumatoid arthritis, sepsis, and colitis. Additionally, 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) has been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Furthermore, 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) has been shown to have neuroprotective effects by reducing neuronal damage in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) in lab experiments is its specificity for NF-κB inhibition. 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) has been shown to specifically inhibit the interaction between NEMO and IKK, which is required for the activation of NF-κB. This specificity allows researchers to study the role of NF-κB in various diseases without affecting other signaling pathways. Another advantage of using 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) is its stability and solubility in aqueous solutions, which makes it suitable for in vitro and in vivo studies. However, one limitation of using 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) is its low yield of synthesis, which can limit its availability for lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one). One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease, diabetes, and cancer. Another direction is to study the molecular mechanisms underlying its anti-inflammatory, anti-cancer, and neuroprotective effects. Additionally, future studies could focus on optimizing the synthesis method of 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) to increase its yield and availability for lab experiments. Finally, the development of more potent and selective NF-κB inhibitors based on the structure of 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) could lead to the discovery of novel therapeutic agents for various diseases.
Wissenschaftliche Forschungsanwendungen
1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro studies have demonstrated that 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) can inhibit the activation of NF-κB and reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) can reduce inflammation in animal models of rheumatoid arthritis, sepsis, and colitis. Additionally, 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) has been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Furthermore, 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) has been shown to have neuroprotective effects by reducing neuronal damage in animal models of stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
(Z)-1-[3-[(Z)-2-hydroxy-3,3-dimethylbut-1-enyl]-6-nitroquinoxalin-2-yl]-3,3-dimethylbut-1-en-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-19(2,3)17(24)10-15-16(11-18(25)20(4,5)6)22-14-9-12(23(26)27)7-8-13(14)21-15/h7-11,24-25H,1-6H3/b17-10-,18-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSNQYLJIZOUKC-IWSCKCOWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC1=NC2=C(C=C(C=C2)[N+](=O)[O-])N=C1C=C(C(C)(C)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C/C1=NC2=C(C=C(C=C2)[N+](=O)[O-])N=C1/C=C(/C(C)(C)C)\O)/O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1-adamantyl)ethyl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B4295442.png)
![N,N-dicyclohexyl-N'-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]terephthalamide](/img/structure/B4295445.png)
![4-[3-(3,4-dimethoxyphenyl)-1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B4295458.png)
![4-[3-(2-furyl)-1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B4295464.png)

![9-(methoxymethyl)-7-methyl-2-(2-thienyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4295485.png)

![N-allyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B4295495.png)
![N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide](/img/structure/B4295502.png)
![2-{4-methoxy-3-[(pyridin-2-ylthio)methyl]phenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4295507.png)
![1-[3,4,6-trichloro-5-(trifluoromethyl)pyridin-2-yl]azepane](/img/structure/B4295526.png)

![methyl {[6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazol-4-yl]thio}acetate](/img/structure/B4295542.png)
![[4-(3-acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]acetic acid](/img/structure/B4295553.png)